molecular formula C13H9N B14409783 1,2-Dihydroacenaphthylene-4-carbonitrile CAS No. 83536-56-5

1,2-Dihydroacenaphthylene-4-carbonitrile

Cat. No.: B14409783
CAS No.: 83536-56-5
M. Wt: 179.22 g/mol
InChI Key: ZQJJOQCETPIZIR-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylene-4-carbonitrile is an organic compound with the molecular formula C13H9N. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a nitrile group attached to the acenaphthene backbone. It has various applications in scientific research and industry due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphthylene-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of α-ethylnaphthalene followed by the introduction of a nitrile group. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves the extraction of acenaphthene from coal tar, followed by chemical modifications to introduce the nitrile group. This process is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1,2-Dihydroacenaphthylene-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dihydroacenaphthylene-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the nitrile group.

    Acenaphthylene: Another derivative of acenaphthene with different chemical properties.

Properties

CAS No.

83536-56-5

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

1,2-dihydroacenaphthylene-4-carbonitrile

InChI

InChI=1S/C13H9N/c14-8-9-6-11-3-1-2-10-4-5-12(7-9)13(10)11/h1-3,6-7H,4-5H2

InChI Key

ZQJJOQCETPIZIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC(=C2)C#N

Origin of Product

United States

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